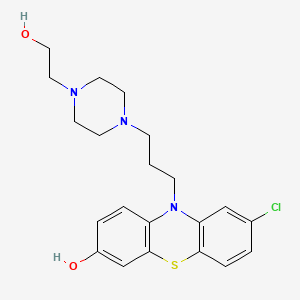

7-Hydroxyperphenazine

Beschreibung

Significance of Metabolites in Pharmacological Research

Drug metabolism is a fundamental process that determines the efficacy and safety of medications. openaccessjournals.com It involves the biochemical transformation of drug compounds into new substances known as metabolites. nih.gov The study of these metabolites is a critical aspect of pharmacological research for several reasons.

Pharmacologically active metabolites can significantly contribute to the therapeutic effects of the parent drug. nih.govtandfonline.com In some instances, a metabolite may possess a greater affinity for a biological target or a more favorable pharmacokinetic profile than the original drug. tandfonline.com Conversely, metabolites can also be responsible for adverse or toxic effects, making their identification and characterization essential for predicting a drug's safety profile. researchgate.net

Overview of Perphenazine (B1679617) Metabolism and its Research Importance

Perphenazine is a phenothiazine (B1677639) derivative that undergoes extensive metabolism in the liver. amegroups.orgmims.com This biotransformation occurs through several chemical reactions, including sulfoxidation, hydroxylation, dealkylation, and glucuronidation. fda.gov The cytochrome P450 enzyme system, particularly the CYP2D6 isoenzyme, plays a primary role in this process. taylorandfrancis.comfda.gov

The metabolism of perphenazine results in the formation of several metabolites, with 7-Hydroxyperphenazine being one of the most significant. amegroups.orgtaylorandfrancis.com It is considered an active metabolite, demonstrating pharmacological activity that contributes to the effects of perphenazine. amegroups.orgcambridge.org Research indicates that this compound has about 70% of the dopamine (B1211576) D2 receptor antagonist activity of the parent compound. amegroups.orgfrontiersin.org

Table 1: Key Metabolites of Perphenazine

| Metabolite Name | Parent Compound | Key Metabolic Pathway | Pharmacological Activity |

|---|---|---|---|

| This compound | Perphenazine | Hydroxylation (primarily via CYP2D6) | Active amegroups.orgtaylorandfrancis.com |

| Perphenazine sulfoxide (B87167) | Perphenazine | Sulfoxidation | Considered less active |

Historical Context of Phenothiazine Hydroxylation Studies

The study of phenothiazines, a class of tricyclic compounds, has a rich history in medicinal chemistry. wikipedia.org Initially explored for their use as dyes, such as methylene (B1212753) blue synthesized in 1876, their therapeutic potential was later uncovered. wikipedia.orgiiarjournals.org In the 1940s, research into phenothiazine derivatives led to the development of promethazine, an effective antihistamine, and subsequently chlorpromazine (B137089), the first antipsychotic drug, which revolutionized psychiatry. iiarjournals.orgresearchgate.net

This pioneering work established phenothiazines as a lead structure in pharmaceutical development. wikipedia.org Early research into their metabolism was a natural progression to better understand their pharmacological actions. Studies dating back to the 1960s described the in vitro hydroxylation of various pharmacologically active phenothiazine derivatives, such as promazine (B1679182) and chlorpromazine, by liver preparations. oup.com These foundational studies demonstrated that hydroxylation was a key metabolic pathway for this class of compounds.

The investigation into the hydroxylation of phenothiazines like perphenazine is part of this broader scientific effort to characterize how these drugs are processed in the body. The identification of specific hydroxylated metabolites, such as this compound, and the subsequent characterization of their activity and the enzymes responsible (like CYP2D6), represent significant advancements built upon this historical foundation of phenothiazine research. cambridge.orgfrontiersin.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-chloro-10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2S/c22-16-2-5-20-19(14-16)25(18-4-3-17(27)15-21(18)28-20)7-1-6-23-8-10-24(11-9-23)12-13-26/h2-5,14-15,26-27H,1,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYATYUJNKFULPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52174-38-6 | |

| Record name | 7-Hydroxyperphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052174386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYPERPHENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72JU1448JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Metabolic Pathways of 7 Hydroxyperphenazine

Enzymatic Hydroxylation at the 7-Position

The introduction of a hydroxyl group at the 7-position of the perphenazine (B1679617) molecule is a significant metabolic step. This reaction, known as aromatic hydroxylation, is catalyzed by a specific family of enzymes and results in the creation of 7-hydroxyperphenazine. drugbank.comresearchgate.net

The primary catalysts for the hydroxylation of perphenazine are enzymes belonging to the Cytochrome P450 (CYP) superfamily of monooxygenases. mdpi.comuniba.it These enzymes are central to the metabolism of a vast number of xenobiotics, including many pharmaceutical agents. uniba.it The specific CYP isoform involved can significantly influence the rate and extent of metabolite formation.

Research has identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for mediating the 7-hydroxylation of perphenazine. clinpgx.orgnih.gov The pharmacokinetics of perphenazine are closely linked to the hydroxylation activity of CYP2D6, which is subject to genetic polymorphism. clinpgx.org This genetic variability means that individuals can be classified as "poor metabolizers" if they have little to no CYP2D6 activity, leading to slower metabolism of perphenazine. clinpgx.org While CYP2D6 is the main contributor, other isoforms such as CYP2A6 may play a minor role. escholarship.org

The kinetic characteristics of enzymatic reactions provide insight into the enzyme's affinity for the substrate. For the N-dealkylation of perphenazine, another key metabolic pathway, the apparent Michaelis-Menten constant (Km) values for various CYP isoforms have been determined. For instance, CYP1A2 and CYP2D6 exhibit apparent Km values in the range of 1-2 μM for N-dealkylation. nih.govnih.gov In contrast, the Km values for CYP2C19 and CYP3A4 in the same process are higher, at 14 μM and 7.9 μM, respectively. nih.govnih.gov

Interactive Table: Apparent Km Values for Perphenazine N-Dealkylation

| CYP Isoform | Apparent Km (μM) |

| CYP1A2 | 1-2 |

| CYP2D6 | 1-2 |

| CYP3A4 | 7.9 |

| CYP2C19 | 14 |

This table presents the apparent Michaelis-Menten constant (Km) values for the N-dealkylation of perphenazine by different Cytochrome P450 isoforms. A lower Km value generally indicates a higher affinity of the enzyme for the substrate.

Alongside 7-hydroxylation, perphenazine undergoes other significant metabolic transformations simultaneously. These include the removal of an alkyl group (N-dealkylation) and the oxidation of the sulfur atom in the phenothiazine (B1677639) ring (sulfoxidation). drugbank.comnih.gov

N-dealkylation is a major metabolic pathway for perphenazine. nih.govnih.gov In vitro studies have shown that several CYP isoforms can mediate this reaction, including CYP1A2, CYP3A4, CYP2C8, CYP2C9, CYP2C18, CYP2C19, and CYP2D6. nih.govnih.gov Based on reaction velocities and their typical abundance in human liver microsomes, CYP1A2, CYP3A4, CYP2C19, and CYP2D6 are considered the most significant contributors to this process. nih.govnih.gov Inhibition studies suggest that at therapeutically relevant concentrations, CYP3A4 may account for about 40% of perphenazine N-dealkylation, while CYP1A2, CYP2C19, and CYP2D6 each contribute approximately 20-25%. nih.govnih.gov This pathway leads to the formation of n-dealkylperphenazine. nih.gov

Interactive Table: Major CYP Isoforms in Perphenazine Metabolism

| Metabolic Pathway | Major Contributing CYP Isoforms |

| 7-Hydroxylation | CYP2D6 |

| N-Dealkylation | CYP1A2, CYP3A4, CYP2C19, CYP2D6 |

| Sulfoxidation | CYP1A2, CYP3A4 |

This table summarizes the primary Cytochrome P450 isoforms involved in the main metabolic pathways of perphenazine.

Sulfoxidation is another primary route of metabolism for perphenazine, resulting in the formation of Perphenazine sulfoxide (B87167). drugbank.comresearchgate.netmedchemexpress.cn This oxidation reaction involves the cytochrome P450 system. mdpi.com Specifically, CYP1A2 and CYP3A4 have been identified as the primary isoforms responsible for catalyzing the 5-sulfoxidation of phenothiazine-related compounds. uni.lunih.gov The mechanism involves a one-electron oxidation process that can lead to the formation of radical cations of the phenothiazine structure. nih.gov

Other Concurrent Metabolic Transformations of Perphenazine

Glucuronidation Processes

Glucuronidation represents a key Phase II metabolic reaction for perphenazine and its hydroxylated metabolites drugbank.com. This process involves the conjugation of the 7-hydroxy group of this compound with glucuronic acid . The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver wikipedia.org.

The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolite, transforming it into a glucuronide conjugate wikipedia.org. This increased hydrophilicity facilitates the elimination of the compound from the body, primarily through urine and bile wikipedia.org. This detoxification pathway is essential for clearing the drug and its metabolites, preventing their accumulation taylorandfrancis.com. While direct studies on this compound glucuronidation are specific, research on the structurally similar compound 7-hydroxyfluphenazine (B30106) has shown that the phenolic hydroxy group is the primary site for glucuronidation, with no evidence of conjugation at other potential sites on the molecule.

N-Oxidation Processes

N-oxidation is another recognized metabolic pathway for perphenazine, occurring in parallel with hydroxylation researchgate.net. This reaction involves the oxidation of the nitrogen atoms within the piperazine (B1678402) side chain of the parent perphenazine molecule. Studies using rat liver microsomes have demonstrated that N-oxidation is a notable metabolic route, with its rate being dependent on the substrate concentration researchgate.net. In some in vitro systems, the N-oxide can be the major metabolite formed researchgate.net. While N-oxides of perphenazine have been identified, this pathway is distinct from the formation of this compound, representing an alternative route of biotransformation for the parent compound researchgate.netresearchgate.net.

In Vitro Models for Studying this compound Formation

To investigate the metabolic pathways of perphenazine without the complexities of in vivo studies, various in vitro models are employed. These systems allow for a controlled examination of specific enzymatic reactions and the identification of the enzymes responsible for metabolite formation.

Utilization of Liver Microsomes in Metabolic Studies (e.g., Human Liver Microsomes, Rat Liver Microsomes)

Liver microsomes are subcellular fractions isolated from liver tissue that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily researchgate.net. Both human liver microsomes (HLM) and rat liver microsomes have been extensively used to study the metabolism of perphenazine researchgate.netnih.govnih.gov.

Incubation of perphenazine with these microsomal preparations has confirmed that they can effectively catalyze the primary metabolic reactions, including aromatic hydroxylation (to form this compound), N-dealkylation, and sulfoxidation nih.govresearchgate.net. These models are invaluable for determining the kinetics of metabolite formation and for inhibition studies to identify the responsible enzyme families researchgate.netnih.govnih.gov. For example, studies with HLM were used to establish the relative contributions of different CYP isoforms to perphenazine's N-dealkylation pathway nih.gov.

Application of Recombinant Cytochrome P450 Enzymes for Specificity Determination

To pinpoint the exact CYP enzymes responsible for specific metabolic steps, researchers utilize recombinant human CYP isoforms. These are individual CYP enzymes produced in vitro using cDNA-expression systems (e.g., Supersomes) storkapp.menih.gov. This approach allows for the investigation of each enzyme's catalytic activity toward a drug substrate in isolation.

Studies using a panel of recombinant CYPs have been instrumental in determining which isoforms can mediate the various metabolic pathways of phenothiazines nih.gov. For perphenazine, this method has been used to identify the specific CYP enzymes capable of mediating its N-dealkylation, including CYP1A2, CYP3A4, CYP2C19, and CYP2D6 nih.govnih.gov. Such studies are critical for predicting drug-drug interactions and understanding inter-individual variability in metabolism mdpi.com.

Table 1: Human Cytochrome P450 (CYP) Isoforms Involved in Perphenazine N-dealkylation This table is based on data from in vitro studies and indicates the primary enzymes contributing to this specific metabolic pathway.

| CYP Isoform | Contribution to N-dealkylation | Apparent Km (µM) | Reference |

|---|---|---|---|

| CYP3A4 | ~40% | 7.9 | nih.gov |

| CYP1A2 | 20-25% | 1-2 | nih.gov |

| CYP2C19 | 20-25% | 14 | nih.gov |

| CYP2D6 | 20-25% | 1-2 | nih.gov |

Advanced In Vitro Systems for High-Throughput Metabolism Screening (e.g., Transfected Enzyme and Metabolism Chip)

Modern drug discovery increasingly relies on advanced in vitro systems to rapidly screen large numbers of compounds for their metabolic properties. High-Throughput Screening (HTS) automates and miniaturizes experiments, allowing for the testing of thousands of samples for biological activity nih.gov.

In the context of metabolism, HTS can be used to assess metabolic stability and profile metabolites. These systems often incorporate metabolic enzymes, such as those in liver microsomes or recombinant enzymes, into multi-well plates. By coupling these enzymatic assays with rapid analytical techniques, researchers can quickly identify compounds with favorable metabolic profiles and flag potential metabolic liabilities. While specific applications of "metabolism chips" for this compound are not detailed in the provided sources, the principle involves integrating metabolic enzymes into microfluidic devices to mimic liver metabolism on a small scale, enabling faster and more efficient screening of drug candidates.

Genetic Polymorphism and its Influence on 7-Hydroxylation Capacity

The rate of formation of this compound is significantly influenced by genetic factors, specifically polymorphisms in the genes encoding drug-metabolizing enzymes clinpgx.orgamazonaws.com. The most critical enzyme in this regard is Cytochrome P450 2D6 (CYP2D6) clinpgx.orgnih.gov.

The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to wide inter-individual and inter-ethnic variations in enzyme activity amazonaws.com. Individuals can be classified into different metabolizer phenotypes based on their genotype:

Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme activity.

Intermediate Metabolizers (IMs): Have reduced enzyme activity.

Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.

Ultrarapid Metabolizers (UMs): Have increased enzyme activity due to gene duplication or multiplication.

Perphenazine's metabolism, including its 7-hydroxylation, is mediated by CYP2D6 clinpgx.org. Consequently, an individual's CYP2D6 metabolizer status directly impacts the drug's pharmacokinetics clinpgx.orgnih.gov. Poor metabolizers process perphenazine more slowly, leading to significantly higher plasma concentrations of the parent drug compared to extensive metabolizers clinpgx.org. This altered metabolism directly affects the rate and extent of this compound formation. Studies have shown that the CYP2D6 genotype is a significant predictor of the oral clearance of perphenazine, with a threefold difference in clearance observed between homozygous extensive metabolizers and poor metabolizers nih.gov. In a study of Chinese-Canadians, individuals homozygous for the reduced-function CYP2D6*10 allele had a 2.9-fold higher mean plasma concentration of perphenazine compared to those carrying the normal-function *1 allele nih.gov.

Table 2: Influence of CYP2D6 Genotype on Perphenazine Pharmacokinetics

| CYP2D6 Phenotype | Genotype Example | Effect on Perphenazine Metabolism | Resulting Perphenazine Concentration | Reference |

|---|---|---|---|---|

| Poor Metabolizer (PM) | Two non-functional alleles | Significantly reduced clearance | Higher | clinpgx.orgnih.gov |

| Extensive Metabolizer (EM) | Two functional alleles | Normal clearance | Normal | clinpgx.orgnih.gov |

| Reduced Function (e.g., Asian populations) | Homozygous for CYP2D6\10 | Reduced clearance | 2.9-fold higher than carriers of *1 allele | nih.gov |

Impact of CYP2D6 Polymorphisms on Perphenazine Metabolism and this compound Formation Rates

The gene encoding the CYP2D6 enzyme is highly polymorphic, meaning numerous variations, or alleles, exist within the human population. nih.govmdpi.com These genetic differences can result in the production of enzymes with varying levels of activity, from completely non-functional to ultra-rapid. Consequently, individuals can be categorized into distinct metabolizer phenotypes based on their specific combination of alleles (genotype). nih.govmdpi.com

The primary CYP2D6 metabolizer phenotypes include:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to a significant deficiency or complete absence of CYP2D6 enzyme activity. nih.gov

Intermediate Metabolizers (IMs): This group is characterized by carrying one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in diminished metabolic capacity. nih.gov

Normal Metabolizers (NMs): Previously referred to as extensive metabolizers (EMs), these individuals have two fully functional alleles, which is considered the standard for enzyme activity. nih.gov

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 alleles, leading to substantially increased enzyme activity. nih.gov

The genetic polymorphism of CYP2D6 has a profound impact on the pharmacokinetics of perphenazine and, consequently, on the formation rate of this compound. In individuals classified as Poor Metabolizers (PMs), the reduced or absent CYP2D6 activity leads to a decreased rate of perphenazine hydroxylation. This results in significantly higher plasma concentrations of the parent drug, perphenazine, and a correspondingly lower formation rate and concentration of this compound. nih.govresearchgate.net

Conversely, Normal (NM) and Ultrarapid Metabolizers (UM) can process perphenazine more efficiently. This leads to lower plasma concentrations of the parent drug and a higher formation rate of this compound. Research has demonstrated a clear relationship between CYP2D6 genotype and perphenazine plasma levels. For instance, individuals homozygous for the reduced-function CYP2D610 allele exhibit significantly higher concentrations of perphenazine compared to those with the normal-function CYP2D61 allele, illustrating the direct impact of genetics on this metabolic pathway.

| CYP2D6 Phenotype | Enzyme Activity Level | Expected Perphenazine Plasma Concentration | Expected this compound Formation Rate |

|---|---|---|---|

| Poor Metabolizer (PM) | Absent/Deficient | Significantly Increased | Significantly Decreased |

| Intermediate Metabolizer (IM) | Reduced | Increased | Decreased |

| Normal Metabolizer (NM) | Normal | Normal | Normal |

| Ultrarapid Metabolizer (UM) | Increased | Decreased | Increased |

Analysis of Interindividual Variability in Metabolite Generation

The generation of this compound exhibits substantial interindividual variability, a phenomenon largely driven by the CYP2D6 genetic polymorphisms discussed previously. The rate and extent to which individuals metabolize perphenazine to this compound can differ markedly, leading to a wide range of plasma concentrations of both the parent drug and the metabolite across different people. nih.gov

A study involving 54 subjects treated with perphenazine highlighted this variability. The research found that the plasma concentrations of perphenazine and its metabolites, including this compound, varied significantly among the participants. nih.gov The mean concentration of this compound was found to be 0.8 ng/mL, but with a large standard deviation of 1.9 ng/mL, indicating a wide spread of values among individuals. nih.gov

Furthermore, the metabolic ratio (MR), calculated as the concentration of the metabolite divided by the concentration of the parent drug, is often used to assess metabolic activity. In the same study, the mean ratio of this compound to perphenazine was 0.54, with a standard deviation of 1.6, again underscoring the high degree of interindividual variation in this specific metabolic pathway. nih.gov This variability is a direct reflection of the underlying genetic differences in CYP2D6 activity, which is the primary determinant of the hydroxylation of perphenazine. researchgate.net Factors beyond genetics, such as co-administered medications that can inhibit or induce CYP2D6 activity, can also contribute to this variability, a phenomenon known as phenoconversion. mdpi.com

| Compound | Mean Plasma Concentration (ng/mL) | Standard Deviation (SD) |

|---|---|---|

| Perphenazine | 1.5 | 1.4 |

| This compound | 0.8 | 1.9 |

| Metabolic Ratio | ||

| This compound / Perphenazine | 0.54 | 1.6 |

Pharmacological Research into 7 Hydroxyperphenazine Activity

Ligand Binding Studies of 7-Hydroxyperphenazine at Neurotransmitter Receptors

Dopamine (B1211576) Receptor Subtype Interactions and Affinity (e.g., D2 Receptor Antagonism)

In vitro competition-binding analyses have demonstrated that this compound exhibits a notable affinity for dopamine D2 receptors. nih.govresearchgate.net Research indicates that, similar to its parent compound perphenazine (B1679617), this compound has a higher affinity for dopamine-2 receptors than for serotonin-2A receptors. nih.govresearchgate.net This preferential binding to D2 receptors is a characteristic feature of many typical antipsychotic agents and is linked to their primary mechanism of action. patsnap.comdrugbank.com While specific binding affinities (Ki values) for this compound at various dopamine receptor subtypes are not extensively detailed in publicly available literature, its pronounced interaction with the D2 receptor subtype is a key aspect of its pharmacological profile.

Table 1: Qualitative Dopamine Receptor Binding Affinity of this compound

| Receptor Subtype | Reported Affinity |

| Dopamine D2 | Higher affinity relative to 5-HT2A receptors |

Alpha-Adrenergic Receptor Interactions and Affinity (e.g., Alpha-1/Alpha-2 Antagonism)

Perphenazine, the parent compound of this compound, is known to interact with alpha-adrenergic receptors. patsnap.comdrugbank.com This interaction contributes to some of the physiological effects observed with perphenazine treatment. While direct and detailed binding studies on this compound at alpha-1 and alpha-2 adrenergic receptor subtypes are not widely reported, it is plausible that it retains some affinity for these receptors, characteristic of the phenothiazine (B1677639) class of compounds. The extent of this interaction, however, and its comparison to perphenazine requires further specific investigation.

Table 2: Postulated Alpha-Adrenergic Receptor Interactions of this compound

| Receptor Subtype | Postulated Interaction |

| Alpha-1 Adrenergic | Potential for antagonism, based on parent compound activity |

| Alpha-2 Adrenergic | Potential for interaction, based on parent compound activity |

Serotonin (B10506) Receptor Interactions and Affinity (e.g., 5-HT2A Receptor)

Table 3: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Reported Affinity |

| Serotonin 5-HT2A | Lower affinity relative to Dopamine D2 receptors nih.govresearchgate.net |

Comparative Pharmacological Activity with Parent Compound Perphenazine

Assessment of Relative Receptor Antagonism Potency

Table 4: Comparative Receptor Antagonism Potency

| Compound | Relative Potency at D2 and 5-HT2A Receptors |

| Perphenazine | Higher potency nih.gov |

| This compound | Lower potency relative to Perphenazine |

Structural Determinants for Receptor Binding: Significance of the 7-Hydroxy Group

The introduction of a hydroxyl (-OH) group at the 7-position of the phenothiazine ring system in perphenazine to form this compound has significant implications for its physicochemical properties and, consequently, its receptor binding. The addition of the polar hydroxyl group generally increases the hydrophilicity and decreases the lipophilicity of the molecule. In the context of phenothiazine derivatives, such structural modifications can influence the compound's ability to cross the blood-brain barrier and interact with the hydrophobic binding pockets of neurotransmitter receptors. The decreased lipophilicity resulting from the 7-hydroxy group may contribute to the observed lower receptor antagonism potency of this compound compared to the more lipophilic parent compound, perphenazine.

In Vitro Pharmacological Characterization Methodologies

The in vitro pharmacological activity of this compound, a primary metabolite of the antipsychotic drug perphenazine, has been investigated using sophisticated laboratory techniques. These methods are essential for understanding the compound's interaction with specific neuroreceptors at a molecular level. The primary approaches involve competition-binding assays to determine the affinity of the compound for various receptors and functional assays to characterize the biological response it elicits upon binding.

Competition-Binding Assays with Isolated Human Receptors Expressed in Transfected Cell Lines

Competition-binding assays are a fundamental tool in pharmacology to determine the binding affinity of a compound for a specific receptor. This method involves the use of a radiolabeled ligand known to bind with high affinity to the target receptor. The unlabeled compound of interest, in this case, this compound, is introduced at various concentrations to compete with the radiolabeled ligand for binding to the receptor.

The assays are conducted using membranes from cultured cell lines, such as Human Embryonic Kidney (HEK) or Chinese Hamster Ovary (CHO) cells, which have been genetically modified (transfected) to express a specific human receptor subtype. By measuring the concentration of this compound required to displace 50% of the specific binding of the radioligand (the IC50 value), researchers can calculate its binding affinity, commonly expressed as the inhibitor constant (Ki). A lower Ki value signifies a higher binding affinity.

Research by Sweet et al. (2000) examined the binding affinities of perphenazine and its metabolites, including this compound, at isolated human dopamine D2 and serotonin 5-HT2A receptors expressed in transfected cell lines. nih.gov Their findings indicated that this compound demonstrates a higher affinity for dopamine D2 receptors compared to its affinity for serotonin 5-HT2A receptors. nih.gov This differential binding profile is a critical aspect of its pharmacological characterization.

| Receptor | Ki (nM) | Reference |

|---|---|---|

| Dopamine D2 | Data not available in abstract | Sweet et al., 2000 |

| Serotonin 5-HT2A | Data not available in abstract | Sweet et al., 2000 |

Functional Assays for Receptor Activation or Inhibition in Experimental Models

Beyond determining binding affinity, functional assays are crucial for elucidating whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays are typically performed in cellular systems that have been engineered to report on receptor activity.

When a ligand binds to and activates a G protein-coupled receptor (GPCR), such as the dopamine D2 or serotonin 5-HT2A receptors, it triggers a cascade of intracellular events. Functional assays measure the downstream consequences of these events. Common methodologies include:

Second Messenger Assays: Many GPCRs, upon activation, stimulate the production of intracellular molecules called second messengers. For instance, the 5-HT2A receptor is coupled to the Gq/G11 G-protein, which activates phospholipase C. This leads to the generation of inositol (B14025) phosphates (IP) and an increase in intracellular calcium (Ca2+) concentrations. Assays can quantify the accumulation of IP or the mobilization of intracellular Ca2+ to determine the agonistic or antagonistic properties of a test compound. An agonist would induce these responses, while an antagonist would block the response produced by a known agonist.

G Protein Activation Assays: More direct functional assays can measure the activation of the G protein itself. Techniques like Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor the interaction between the receptor and its associated G protein, providing a real-time measure of receptor activation.

Reporter Gene Assays: In this approach, cells are transfected with a reporter gene linked to a response element that is sensitive to the receptor's signaling pathway. Activation of the receptor leads to the expression of the reporter gene product (e.g., luciferase or β-galactosidase), which can be easily measured.

While these methodologies are standard for characterizing compounds, specific functional assay data detailing the agonist or antagonist activity and potency (e.g., EC50 or IC50 values) of this compound at human receptors were not prominently available in the surveyed scientific literature.

Analytical Methodologies for 7 Hydroxyperphenazine Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental to the analysis of 7-Hydroxyperphenazine, enabling its separation from the parent drug, perphenazine (B1679617), and other metabolites. This separation is a critical prerequisite for accurate quantification.

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a highly sensitive and selective method for the analysis of electroactive compounds. mdpi.comnih.gov Given that this compound can undergo oxidation or reduction, HPLC-ED is a well-suited technique for its determination. mdpi.com The selectivity of electrochemical detectors allows for the analysis of the compound in complex matrices with minimal sample preparation, as only electroactive species at the applied potential are detected. nih.gov

In a typical HPLC-ED setup for this compound analysis, a reversed-phase column would be used for separation. The choice of the mobile phase, often a mixture of a buffer and an organic solvent, is optimized to achieve the best separation from perphenazine and other related compounds. The electrochemical detector, which can be either amperometric or coulometric, is set at a specific potential to maximize the signal for this compound while minimizing background noise. nih.gov

Key Features of HPLC-ED for this compound Analysis:

| Feature | Description |

|---|---|

| High Sensitivity | Capable of detecting very low concentrations of the analyte. nih.gov |

| High Selectivity | Reduces interference from non-electroactive compounds in the matrix. nih.gov |

| Direct Analysis | Often requires less extensive sample cleanup compared to other methods. |

Research on similar compounds with a piperazine (B1678402) moiety has demonstrated the successful application of HPLC-ED. For instance, various piperazine derivatives have been effectively separated and quantified using this method, with limits of detection in the nanomolar range. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and quantification of drug metabolites. technologynetworks.com These techniques are particularly valuable in the analysis of this compound, providing high sensitivity and specificity. LC-MS/MS is often the method of choice for analyzing metabolites in complex biological fluids like plasma and urine. labrulez.com

A robust LC-MS/MS method for a related compound, 7-hydroxypericyazine, involved liquid-liquid extraction from plasma, followed by separation on a C18 analytical column. nih.govresearchgate.net Detection was achieved using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net High selectivity was obtained through multiple reaction monitoring (MRM), tracking the specific transition from the precursor ion to a product ion for the analyte and an internal standard. nih.govresearchgate.net

Typical Parameters in an LC-MS/MS Method for this compound:

| Parameter | Example Condition |

|---|---|

| Chromatography | Reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile). nih.govresearchgate.net |

| Ionization | Electrospray Ionization (ESI) in positive mode. nih.govresearchgate.net |

| Detection | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.net |

| Sample Preparation | Liquid-liquid extraction or solid-phase extraction from biological matrices. nih.govresearchgate.net |

The high sensitivity of LC-MS/MS allows for the quantification of trace amounts of metabolites, which is crucial for pharmacokinetic studies. technologynetworks.com

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is another established technique for the analysis of drug compounds. For non-volatile or thermally labile compounds like this compound, chemical derivatization is often necessary to improve their volatility and thermal stability, making them suitable for GC analysis. jfda-online.com

Derivatization techniques such as silylation or acylation can be employed to convert the hydroxyl group of this compound into a less polar and more volatile derivative. jfda-online.com Following derivatization, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase of the column. youtube.com The mass spectrometer then detects and quantifies the derivatized analyte.

Steps in GC Analysis of this compound:

| Step | Description |

|---|---|

| 1. Extraction | Isolation of the analyte from the sample matrix. |

| 2. Derivatization | Chemical modification of this compound to increase volatility (e.g., using silylating agents like BSTFA). springernature.com |

| 3. GC Separation | Separation of the derivatized analyte on a capillary column. nih.gov |

| 4. MS Detection | Detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity. springernature.com |

While GC-MS can be a highly sensitive and specific method, the additional derivatization step can add complexity to the analytical procedure. jfda-online.com

Method Development and Validation in Preclinical and Research Settings

The development and validation of analytical methods are critical to ensure the reliability and accuracy of data generated in preclinical and research studies.

A well-characterized reference standard of this compound is essential for the development and validation of any quantitative analytical method. nih.gov This reference standard, with a known identity and purity, is used to prepare calibration standards and quality control samples. nih.gov

During analytical method validation (AMV), the reference standard is used to assess key parameters such as:

Linearity: Establishing a proportional relationship between the concentration of the analyte and the instrument response.

Accuracy: Determining the closeness of the measured value to the true value.

Precision: Assessing the degree of scatter between a series of measurements.

Selectivity: Ensuring the method can differentiate and quantify the analyte in the presence of other components.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

The availability of a certified reference material for this compound is crucial for ensuring the integrity of the analytical data. nih.gov

In the context of research, this compound is used in quality control (QC) to monitor the synthesis and formulation processes. Analytical methods developed using the reference standard are employed to:

Confirm the identity and purity of newly synthesized batches of this compound.

Quantify the compound in different research formulations.

Assess the stability of the compound under various storage conditions. researchgate.net

These QC applications ensure the consistency and reliability of the material used in research studies.

Advanced Analytical Approaches in Drug Metabolism Research

More advanced techniques, particularly those coupling liquid chromatography with mass spectrometry (LC-MS/MS), have become the standard for highly sensitive and selective quantification of drug metabolites. While specific applications of all advanced techniques directly to this compound are not extensively detailed in publicly available literature, the principles and methodologies are widely applied in drug metabolism research for analogous compounds.

Application of Stable Isotopes for Precise Tracking and Quantification (e.g., Deuterated Analogs in Isotope Dilution Assays)

Isotope dilution mass spectrometry is a powerful technique that utilizes stable isotope-labeled compounds as internal standards to achieve highly accurate and precise quantification. This approach is considered the gold standard in quantitative bioanalysis due to its ability to correct for variations in sample preparation and matrix effects during analysis. In this methodology, a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated this compound) is added to the biological sample at an early stage of the workflow.

The underlying principle of this method is that the stable isotope-labeled internal standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during extraction, chromatography, and ionization. Because the mass spectrometer can differentiate between the analyte and the isotopically labeled standard based on their mass-to-charge ratio, any loss or variation during sample processing will affect both compounds equally, thus preserving the ratio between them. This allows for highly accurate quantification of the endogenous analyte.

Compounds labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) have been effectively used by drug metabolism scientists to gain a better understanding of a drug's disposition nih.gov. The use of deuterated analogues as internal standards in LC-MS/MS analysis has been shown to resolve issues of quantitative accuracy that can arise from complex biological matrices lcms.cz. While the synthesis and specific use of a deuterated analog of this compound as an internal standard for its own quantification is not explicitly detailed in the reviewed literature, the use of a deuterated internal standard is a common practice in LC-MS/MS method development for drug metabolite quantification to ensure accuracy and control for potential matrix effects researchgate.net. For example, deuterated imipramine (B1671792) has been used as an internal standard for the quantification of perphenazine and other antipsychotics via UPLC-MS/MS researchgate.netnih.gov. This highlights the applicability and acceptance of this approach within the field.

The benefits of using stable isotope-labeled internal standards in drug metabolism studies are well-documented and include:

Enhanced Accuracy and Precision: By compensating for sample loss and matrix-induced ionization suppression or enhancement, isotope dilution assays provide more reliable quantitative data.

Improved Method Robustness: The use of a co-eluting, chemically identical internal standard makes the analytical method less susceptible to variations in experimental conditions.

Increased Confidence in Results: This approach is widely recognized by regulatory agencies as a definitive method for bioanalytical quantification.

| Feature | Description | Reference |

| Technique | Isotope Dilution Mass Spectrometry | [General Principles] |

| Internal Standard | Stable isotope-labeled analog of the analyte (e.g., deuterated) | nih.govlcms.cz |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | researchgate.net |

| Key Advantage | Correction for matrix effects and sample processing variability | lcms.cz |

| Application | High-accuracy quantification of drug metabolites in biological samples | nih.gov |

High-Throughput Screening Techniques for Metabolite Detection and Profiling

High-throughput screening (HTS) methodologies are essential in modern drug discovery and development for rapidly assessing the metabolic fate of numerous compounds. These techniques are designed to increase the efficiency of identifying and characterizing metabolites, including major metabolites like this compound. HTS assays for metabolism studies typically involve incubating a parent drug with a metabolically active system, such as liver microsomes or hepatocytes, and then analyzing the resulting mixture for the presence of metabolites.

The integration of automated liquid handling systems with rapid analytical techniques, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has enabled the screening of large compound libraries in a short period. These automated systems can perform tasks such as sample preparation, incubation, and quenching of reactions in a 96-well or 384-well plate format, significantly reducing manual labor and increasing reproducibility.

While specific high-throughput screening protocols for the comprehensive metabolite profiling of perphenazine are not detailed in the reviewed literature, the general workflow for such an assay would involve the following steps:

Incubation: Perphenazine would be incubated with a relevant in vitro system (e.g., human liver microsomes) and necessary cofactors (e.g., NADPH) in a multi-well plate format.

Sample Quenching and Preparation: The metabolic reactions would be stopped at various time points, and the samples would be prepared for analysis, often through protein precipitation or liquid-liquid extraction, which can be performed by robotic systems.

Rapid Analysis: The samples would be injected into a UPLC-MS/MS system for rapid separation and detection of the parent drug and its metabolites. Modern UPLC systems can achieve chromatographic run times of a few minutes or even less per sample.

Data Processing: Automated software would be used to process the large volume of data generated, identifying potential metabolites based on their mass spectral data and comparing them to the parent drug.

High-throughput targeted metabolomics is a technique that allows for the rapid and efficient analysis of a large number of metabolites in a sample, bridging the gap between untargeted and targeted approaches iptonline.com. This approach provides a more comprehensive understanding of the metabolic profile of a sample iptonline.com. Recent technological advancements in mass spectrometry and automation have revolutionized the application of mass spectrometry for use in high-throughput screens, allowing for the targeting of unlabeled biomolecules in these assays embopress.org.

The data generated from these high-throughput assays can be used to:

Profile the major metabolites formed: This would include the detection and relative quantification of this compound and other metabolites of perphenazine.

Assess metabolic stability: By monitoring the disappearance of the parent drug over time, the metabolic stability of the compound can be determined.

Identify potential drug-drug interactions: HTS assays can be adapted to screen for the inhibitory effects of a compound on major drug-metabolizing enzymes.

| Step | Description | Key Technology |

| 1. Incubation | In vitro reaction of the parent drug with a metabolically active system. | Liver microsomes, hepatocytes |

| 2. Sample Preparation | Automated quenching of reactions and extraction of analytes. | Robotic liquid handlers |

| 3. Analysis | Rapid separation and detection of parent drug and metabolites. | UPLC-MS/MS |

| 4. Data Processing | Automated identification and relative quantification of metabolites. | Specialized software |

Role of 7 Hydroxyperphenazine in Drug Metabolism and Pharmacogenetics Research

Understanding Perphenazine (B1679617) Pharmacokinetics through Metabolite Profiling

Metabolite profiling, with a focus on 7-hydroxyperphenazine, provides essential insights into the pharmacokinetics of perphenazine. The formation of this metabolite is a primary pathway for the drug's elimination from the body.

Contribution of this compound to Overall Metabolic Clearance and Disposition

Perphenazine undergoes extensive metabolism in the liver through several processes, including hydroxylation, sulfoxidation, dealkylation, and glucuronidation. drugbank.comfda.govtestbook.comwindows.net Aromatic hydroxylation to form this compound is a significant pathway contributing to the metabolic clearance of perphenazine. drugbank.com The plasma elimination half-life of perphenazine ranges from 9 to 12 hours, while its 7-hydroxy metabolite has a terminal phase half-life of approximately 9.9 to 18.8 hours. fda.gov

In clinical studies, the concentration of this compound is often measured alongside the parent drug to create a more complete pharmacokinetic picture. For instance, in a study of elderly patients treated with perphenazine, the mean concentration of this compound was found to be 0.8 ± 1.9 ng/mL, compared to 1.5 ± 1.4 ng/mL for perphenazine itself. nih.gov The mean ratio of this compound to perphenazine concentration was 0.54, indicating that it is a substantial, though often less concentrated, circulating metabolite compared to the parent compound. nih.gov

Factors Influencing Metabolite Concentrations (e.g., Enzyme Induction and Inhibition Phenomena)

The concentration of this compound is heavily influenced by the activity of cytochrome P450 (CYP) enzymes, particularly CYP2D6, which is responsible for the hydroxylation of perphenazine. fda.govwindows.netclinpgx.org Factors that alter the function of this enzyme, such as co-administered drugs that act as inhibitors or inducers, can significantly affect metabolite levels. aafp.orgyoutube.com

Enzyme Inhibition : Perphenazine itself is a potent inhibitor of CYP2D6. nih.gov Co-administration with other drugs that are also substrates for CYP2D6 can lead to competitive inhibition, potentially slowing the metabolism of both drugs and increasing their plasma concentrations. aafp.orgnih.govmdpi.com Strong inhibitors of CYP2D6, such as certain antidepressants like fluoxetine (B1211875) and paroxetine, can decrease the clearance of perphenazine, leading to higher concentrations of the parent drug and potentially altered ratios of its metabolites. wikipedia.org

Factors Influencing this compound Concentrations

| Factor | Mechanism | Effect on Perphenazine Metabolism | Potential Impact on this compound Levels | Examples |

|---|---|---|---|---|

| Genetic Polymorphism (CYP2D6) | Altered or absent enzyme activity due to genetic variants. | Decreased metabolism in "poor metabolizers." | Lower formation and concentration. | CYP2D6*4 non-functional allele. nih.gov |

| Enzyme Inhibition | Co-administered drugs block CYP2D6 activity. | Decreased metabolism and clearance of perphenazine. | Potential for decreased formation, but complex interactions can occur. | Quinidine, certain SSRIs (e.g., fluoxetine, paroxetine). wikipedia.org |

| Enzyme Induction | Co-administered substances increase CYP enzyme synthesis/activity. | Increased metabolism and clearance of perphenazine (primarily via non-CYP2D6 pathways). | Potential for altered metabolite ratios. | Smoking (induces CYP1A2). nih.gov |

Investigating Interindividual Variability in Drug Metabolism via Metabolite Levels

The significant variation in how patients respond to perphenazine can be largely attributed to differences in their metabolic capacity. Measuring the levels of this compound is a key tool in pharmacogenetic studies aimed at understanding this variability.

Correlation of 7-Hydroxylation Capacity with Polymorphic Enzyme Activity

The 7-hydroxylation of perphenazine is mediated by CYP2D6, an enzyme known for its high degree of genetic polymorphism. windows.netclinpgx.orgnih.gov This genetic variability leads to different metabolic phenotypes within the population, including poor, intermediate, extensive, and ultrarapid metabolizers. frontiersin.org

Studies have demonstrated a strong correlation between an individual's CYP2D6 genotype and their ability to metabolize perphenazine. nih.govnih.gov Individuals classified as "poor metabolizers," who have little to no CYP2D6 activity, metabolize perphenazine more slowly. fda.govwindows.netclinpgx.org This results in significantly higher plasma concentrations of the parent drug and, consequently, a lower formation of this compound. clinpgx.orgnih.gov For example, one study found that peak serum concentrations of perphenazine were significantly higher in slow hydroxylators compared to rapid hydroxylators. nih.gov This difference in metabolic capacity is a major contributor to the wide interindividual variability in drug exposure and clinical outcomes. clinpgx.org The prevalence of CYP2D6 poor metabolizers is estimated to be 7-10% among Caucasians and lower in Asian populations. fda.govwindows.netclinpgx.orgnih.gov

Implications for Mechanistic Studies of Drug Metabolism and Interpatient Variability in Experimental Systems

Studying the relationship between CYP2D6 genotype, perphenazine levels, and this compound concentrations provides a powerful model for understanding the mechanisms of drug metabolism. It highlights how a single enzyme's genetic makeup can profoundly impact a drug's pharmacokinetics, leading to significant interpatient variability. nih.govresearchgate.net

This knowledge has critical implications for clinical practice and drug development. By identifying a patient's CYP2D6 metabolizer status, it may be possible to predict their response to perphenazine, anticipating the need for dose adjustments to avoid adverse effects resulting from high drug concentrations in poor metabolizers. clinpgx.org These experimental systems, which link genotype to phenotype (metabolic capacity), are fundamental to the field of pharmacogenomics and the broader goal of personalized medicine. nih.govresearchgate.net Research in this area demonstrates that genetic variation is a key determinant of drug response and toxicity.

Steady-State Plasma Concentrations of Perphenazine and Metabolites

| Compound | Mean Concentration (ng/mL) ± SD | Mean Metabolite/Parent Drug Ratio ± SD |

|---|---|---|

| Perphenazine | 1.5 ± 1.4 | N/A |

| This compound | 0.8 ± 1.9 | 0.54 ± 1.6 |

| N-dealkylperphenazine (DAPZ) | 2.0 ± 1.6 | 1.7 ± 1.1 |

Data from a study in 54 elderly patients. nih.gov

Comparative Metabolism Studies of Phenothiazine (B1677639) Derivatives

Perphenazine belongs to the phenothiazine class of antipsychotics. nih.gov Comparative studies of these derivatives reveal both common and distinct metabolic pathways, providing context for the specific role of 7-hydroxylation in perphenazine's profile. Phenothiazines generally undergo metabolism via oxidation (including hydroxylation and sulfoxidation) and conjugation. testbook.compsu.edu

However, the specific enzymes involved and the resulting metabolite profiles can differ. For instance, while perphenazine shows a strong dependence on CYP2D6 for its metabolism, other phenothiazines may be metabolized by different or multiple CYP enzymes. mdpi.comnih.gov Some studies have noted that drugs like chlorpromazine (B137089) and thioridazine (B1682328) have a more pronounced effect on inducing or inhibiting certain CYP enzymes compared to perphenazine. nih.govresearchgate.net These comparative analyses are essential for understanding class-wide effects versus drug-specific metabolic behaviors, which is critical for predicting drug-drug interactions and cross-reactivity within this important therapeutic class. nih.govnih.gov

Elucidation of Shared and Unique Metabolic Pathways within the Phenothiazine Class

The metabolic journey of phenothiazines, a class of drugs used in the management of psychosis, is complex, involving multiple enzymatic pathways that result in a variety of metabolites. nih.govnih.govdrugbank.com The formation of this compound is a key part of this process and shares common features with the metabolism of other phenothiazines, such as chlorpromazine and thioridazine. nih.gov

A central shared pathway in the metabolism of many phenothiazines is aromatic hydroxylation, which is primarily catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govtaylorandfrancis.comclinpgx.org This is particularly evident in the conversion of perphenazine to this compound. taylorandfrancis.com Similarly, CYP2D6 is responsible for the 7-hydroxylation of both chlorpromazine and thioridazine. nih.gov This shared reliance on CYP2D6 underscores a common metabolic route for the phenothiazine class, making the activity of this enzyme a critical determinant of the plasma concentrations of these drugs and their hydroxylated metabolites. clinpgx.orgnih.gov

In addition to hydroxylation, other shared metabolic pathways for phenothiazines include N-dealkylation and sulfoxidation. taylorandfrancis.comresearchgate.net For perphenazine, these pathways lead to the formation of N-dealkylperphenazine and perphenazine sulfoxide (B87167), respectively, alongside this compound. taylorandfrancis.com While CYP2D6 is the main enzyme for 7-hydroxylation, other CYP isoforms like 1A2, 3A4, and 2C19 are involved in N-dealkylation. taylorandfrancis.com

The table below summarizes the primary metabolic pathways for several key phenothiazines, highlighting the central role of CYP2D6-mediated hydroxylation.

| Drug | Primary Metabolic Pathways | Key Enzymes | Resulting Metabolites |

| Perphenazine | Aromatic Hydroxylation, N-dealkylation, Sulfoxidation | CYP2D6, CYP1A2, CYP3A4, CYP2C19 | This compound, N-dealkylperphenazine, Perphenazine sulfoxide taylorandfrancis.com |

| Chlorpromazine | Aromatic Hydroxylation, Sulfoxidation | CYP2D6, CYP1A2 | 7-Hydroxychlorpromazine, Chlorpromazine sulfoxide nih.gov |

| Thioridazine | Aromatic Hydroxylation, Sulfoxidation | CYP2D6 | 7-Hydroxythioridazine, Mesoridazine, Sulforidazine |

| Fluphenazine | Aromatic Hydroxylation, N-dealkylation | CYP2D6 | 7-Hydroxyfluphenazine (B30106) nih.gov |

This table illustrates the common metabolic routes within the phenothiazine class, with a notable shared pathway of 7-hydroxylation mediated by CYP2D6.

The study of these pathways is crucial for understanding potential drug-drug interactions. Since many phenothiazines are substrates for CYP2D6, co-administration with other drugs that are also metabolized by or inhibit this enzyme can lead to altered plasma concentrations and potential adverse effects. nih.govresearchgate.net Perphenazine itself has been shown to be a potent inhibitor of CYP2D6. nih.gov

Analysis of Species-Specific Metabolic Differences in 7-Hydroxylation (e.g., Rat vs. Human)

Preclinical studies in animal models are a cornerstone of drug development, but significant differences in drug metabolism between species can complicate the extrapolation of animal data to humans. nih.govpatsnap.com The 7-hydroxylation of perphenazine serves as a clear example of these species-specific metabolic differences, particularly between rats and humans.

In humans, the 7-hydroxylation of perphenazine is a major metabolic pathway, heavily influenced by the genetic polymorphism of the CYP2D6 enzyme. clinpgx.orgnih.gov Individuals who are "poor metabolizers" due to reduced CYP2D6 activity will metabolize perphenazine more slowly, leading to higher plasma concentrations of the parent drug and potentially more side effects. clinpgx.org

Conversely, studies in rats have shown different metabolic profiles. While rats are capable of hydroxylating drugs, the specific activity and expression of their cytochrome P450 enzymes, such as CYP2D isoforms, differ from those in humans. nih.govresearchgate.netmdpi.com Research indicates that in vitro and in vivo studies in rats sometimes fail to produce the same metabolites observed in humans, or produce them in different proportions. researchgate.net For instance, N-demethylation can be a more prominent pathway in rats for certain compounds compared to humans. researchgate.net

The following table provides a comparative overview of key factors in perphenazine metabolism between humans and rats.

| Feature | Human | Rat |

| Primary Enzyme for 7-Hydroxylation | CYP2D6 | CYP2D family (with different isoforms and activity levels) mdpi.com |

| Impact of Genetic Polymorphism | High (significant variation in "poor" vs. "extensive" metabolizers) clinpgx.orgnih.gov | Lower (more genetically homogenous strains used in research) |

| Major Metabolic Pathways | 7-Hydroxylation, N-dealkylation, Sulfoxidation taylorandfrancis.com | N-demethylation and sulfoxidation can be prominent; hydroxylation patterns may differ researchgate.net |

| Predictive Value for Human Pharmacokinetics | N/A | Limited due to enzymatic and metabolic pathway differences nih.govpatsnap.com |

This table highlights the key distinctions in perphenazine metabolism between humans and rats, emphasizing the challenges in translating preclinical findings.

Understanding these species-specific differences is crucial for the pharmaceutical industry. It guides the selection of the most appropriate animal models for preclinical testing and underscores the importance of human-specific metabolism studies early in the drug development process. nih.gov

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of 7-hydroxyperphenazine, and how are they experimentally determined?

- Methodological Answer : Pharmacokinetic parameters such as Cmax (peak plasma concentration), time to peak (Tmax), and half-life (t½) are measured using high-performance liquid chromatography (HPLC) or LC-MS/MS in human plasma samples. For example, steady-state studies report a Cmax of 509 pg/mL (CV 25%) and a terminal half-life of 9.9–18.8 hours . To ensure reproducibility, researchers should standardize blood sampling intervals (e.g., 0–24 hours post-dose) and validate assays against known reference standards .

Q. What experimental protocols are recommended for assessing this compound’s metabolic activity in preclinical models?

- Methodological Answer : Use in vitro hepatocyte or microsomal assays to evaluate phase I/II metabolism. Include controls for enzyme inhibition/induction (e.g., CYP2D6 inhibitors) and quantify metabolites via validated analytical methods. For in vivo studies, employ radiolabeled perphenazine to track this compound formation in rodent plasma and tissues, ensuring compliance with ethical guidelines for animal trials .

Q. How should researchers report analytical data for this compound to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Provide raw data (e.g., chromatograms, calibration curves) in supplementary materials.

- Specify instrument parameters (e.g., column type, mobile phase composition).

- Report purity thresholds (>95%) and validation metrics (e.g., LOD, LOQ) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported half-life values of this compound across studies?

- Methodological Answer : Conduct a meta-analysis of pharmacokinetic studies, accounting for variables like age, renal/hepatic function, and drug-drug interactions. For example, half-life ranges from 9.9–18.8 hours to 10–19 hours may reflect population-specific factors. Use mixed-effects models to quantify heterogeneity and validate findings through controlled crossover trials .

Q. What strategies are effective for designing studies to investigate this compound’s role in perphenazine’s therapeutic efficacy?

- Methodological Answer : Apply the PICO framework:

- Population : Patients with schizophrenia on perphenazine therapy.

- Intervention : Measurement of this compound plasma levels.

- Comparison : Correlation with clinical outcomes (e.g., PANSS scores).

- Outcome : Dose-response relationships or adverse event rates.

Ensure blinding and randomization to minimize bias .

Q. How should researchers address methodological limitations in quantifying this compound’s neuroleptic activity?

- Methodological Answer : Combine in vitro receptor-binding assays (e.g., dopamine D2 receptor affinity) with in vivo behavioral models (e.g., prepulse inhibition in rodents). Address assay sensitivity by using isotopic dilution techniques and validating results against negative controls (e.g., metabolite-free plasma) .

Q. What are best practices for synthesizing contradictory data on this compound’s pharmacokinetic variability?

- Methodological Answer : Systematically categorize studies by methodology (e.g., LC-MS/MS vs. ELISA), population demographics, and co-administered drugs. Use the FINER criteria to evaluate study feasibility and relevance, and perform sensitivity analyses to identify confounding variables .

Data Presentation and Ethical Compliance

Q. How should large datasets from this compound studies be organized in publications?

- Methodological Answer : Follow the Group 4 Extended Essay guidelines:

- Include raw data (e.g., plasma concentration-time curves) in appendices.

- Summarize processed data (e.g., mean ± SD of t½) in the main text.

- Use visual aids like box plots to illustrate inter-individual variability .

Q. What ethical considerations are critical when designing human studies involving this compound?

- Methodological Answer :

- Obtain informed consent detailing metabolite monitoring.

- Adhere to ICH guidelines for clinical trials, including safety reporting of adverse events linked to metabolite accumulation.

- Justify participant selection criteria (e.g., CYP2D6 genotyping) to address metabolic variability .

Tables for Key Pharmacokinetic Parameters

| Parameter | Value (Mean ± SD or %CV) | Study Reference |

|---|---|---|

| Cmax (pg/mL) | 509 (25% CV) | |

| Tmax (hours) | 2–4 | |

| Half-life (hours) | 9.9–18.8 | |

| Elimination Route | Hepatic (CYP2D6) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.